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Compound Name: 2-(4-Methylphenyl)oxirane, (-)-

Cat. No.: B12749857 Get Quote

An In-Depth Technical Guide to (2S)-2-(4-methylphenyl)oxirane: Properties, Synthesis, and

Applications

Abstract
(2S)-2-(4-methylphenyl)oxirane, a chiral epoxide, is a valuable and versatile building block in

modern organic synthesis. Its stereodefined three-membered ring allows for the

diastereoselective and enantioselective construction of complex molecular architectures,

making it a key intermediate in the development of pharmaceuticals and other bioactive

compounds. This technical guide provides a comprehensive overview of the physicochemical

properties, spectroscopic data, synthesis, and reactivity of (2S)-2-(4-methylphenyl)oxirane.

Authored for researchers, scientists, and drug development professionals, this document

synthesizes technical data with practical insights, detailing established protocols for its

asymmetric synthesis and subsequent derivatization. The guide emphasizes the causality

behind experimental choices and provides self-validating methodologies to ensure scientific

rigor.

Introduction
Chiral epoxides are indispensable intermediates in synthetic chemistry, prized for the

stereochemical control they impart upon a wide array of transformations.[1][2] These strained

three-membered cyclic ethers serve as versatile precursors for the synthesis of

enantiomerically pure pharmaceuticals, agrochemicals, and natural products.[1][2] The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12749857?utm_src=pdf-interest
https://pdf.benchchem.com/131/A_Technical_Guide_to_the_Discovery_and_Synthesis_of_Chiral_Epoxides.pdf
http://electronicsandbooks.com/edt/manual/Magazine/T/Tetrahedron/1994%20(50)/Issue_30/08885-08927.pdf
https://pdf.benchchem.com/131/A_Technical_Guide_to_the_Discovery_and_Synthesis_of_Chiral_Epoxides.pdf
http://electronicsandbooks.com/edt/manual/Magazine/T/Tetrahedron/1994%20(50)/Issue_30/08885-08927.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12749857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significance of their controlled synthesis was highlighted by the 2001 Nobel Prize in Chemistry

awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions.[1]

(2S)-2-(4-methylphenyl)oxirane, also known as (S)-4-methylstyrene oxide, is a prominent

member of this class. It features a stereogenic center benzylic to an aromatic ring, a common

motif in biologically active molecules. The inherent ring strain of the oxirane moiety facilitates

regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing

access to valuable chiral 1,2-difunctionalized compounds such as amino alcohols and diols.[3]

This guide aims to be a definitive resource on (2S)-2-(4-methylphenyl)oxirane, consolidating its

core properties and providing actionable protocols for its synthesis and application.

Physicochemical and Spectroscopic Properties
Chemical Structure and Identifiers
The fundamental identity of (2S)-2-(4-methylphenyl)oxirane is defined by its structure and

standardized chemical identifiers.

IUPAC Name: (2S)-2-(4-methylphenyl)oxirane[4]

Synonyms: (S)-4-methylstyrene oxide, (-)-4-Methylstyrene oxide, (S)-2-(p-Tolyl)oxirane[4]

CAS Number: 135413-94-4[4]

Molecular Formula: C₉H₁₀O[4]

Molecular Weight: 134.17 g/mol [4]

InChI: InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1[4]

InChIKey: QAWJAMQTRGCJMH-SECBINFHSA-N[4]

Canonical SMILES: CC1=CC=C(C=C1)[C@H]2CO2[4]

Physical Properties
The physical properties of (2S)-2-(4-methylphenyl)oxirane are crucial for its handling, storage,

and use in reactions.
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Property Value Source(s)

Appearance Colorless Oil [5]

Purity Typically ≥95% [6]

Solubility
Soluble in chloroform and

methanol (slightly)
[5]

Storage
Store at 2-8°C under an inert

atmosphere
[5][7]

Stability Volatile [5]

Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of (2S)-2-(4-

methylphenyl)oxirane following synthesis. While specific spectra are instrument-dependent, the

expected key features are:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic

signals for the aromatic protons on the p-tolyl group (typically two doublets in the δ 7.0-7.3

ppm range), a singlet for the methyl group protons (around δ 2.3 ppm), and a set of signals

for the oxirane ring protons. The oxirane protons form an AMX spin system, with the benzylic

proton appearing as a doublet of doublets (dd) at approximately δ 3.8 ppm, and the two

diastereotopic methylene protons appearing as distinct dd signals between δ 2.7 and 3.2

ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the

aromatic carbons, the methyl carbon (around δ 21 ppm), and two distinct signals for the

oxirane carbons: one for the benzylic carbon (CH, around δ 52 ppm) and one for the

methylene carbon (CH₂, around δ 51 ppm).

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic C-H stretching

frequencies for the aromatic and aliphatic groups (around 3000 cm⁻¹), aromatic C=C

stretching bands (around 1600 and 1500 cm⁻¹), and, most importantly, characteristic C-O

stretching bands for the epoxide ring (typically in the 1250 cm⁻¹ and 850-950 cm⁻¹ regions).
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Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion

peak (M⁺) at m/z = 134. Key fragmentation patterns include the loss of CO to give a

fragment at m/z = 106 and the formation of the tropylium-like ion from the tolyl group.

Synthesis and Stereochemical Control
The synthesis of enantiomerically pure epoxides is a cornerstone of asymmetric catalysis.[1][2]

The primary route to (2S)-2-(4-methylphenyl)oxirane is the asymmetric epoxidation of the

prochiral alkene, 4-methylstyrene. Both biocatalytic and chemocatalytic methods have proven

effective.

Biocatalytic Synthesis via Styrene Monooxygenase
(SMO)
Expertise & Experience: Biocatalysis using enzymes like Styrene Monooxygenase (SMO)

offers exceptional enantioselectivity (often >99% ee) under mild, environmentally benign

conditions (aqueous media, ambient temperature).[3][8] The enzyme's active site creates a

chiral environment that directs the oxidation to one specific face of the alkene. The two-

component SMO system consists of a reductase (StyB) that uses NADH to reduce FAD, and

an oxygenase (StyA) that uses the reduced flavin and molecular oxygen to perform the

epoxidation.[3] This method is highly valued for its predictability and high fidelity in producing

the (S)-enantiomer.

Synthetic Protocol: Enzymatic Epoxidation of 4-
Methylstyrene
This protocol describes a typical whole-cell biocatalytic process using an E. coli strain

engineered to express a styrene monooxygenase.

Materials:

LB Broth and appropriate antibiotic for selective culture growth.

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

Recombinant E. coli cells expressing a suitable Styrene Monooxygenase (e.g., from

Pseudomonas sp.).
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Phosphate buffer (e.g., 50 mM, pH 7.5).

Glucose.

4-methylstyrene (substrate).

Dodecane (as an organic co-solvent to dissolve the substrate and reduce product toxicity).

Ethyl acetate.

Anhydrous sodium sulfate.

Procedure:

Cell Culture and Induction: Inoculate 1 L of LB broth (containing the appropriate antibiotic)

with the recombinant E. coli strain. Grow the culture at 37°C with shaking until the optical

density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

Protein Expression: Induce the expression of the SMO enzyme by adding IPTG to a final

concentration of 0.2 mM. Reduce the temperature to 20°C and continue shaking for 12-16

hours.

Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 15

min at 4°C). Wash the cell pellet with phosphate buffer and resuspend in the same buffer to

a final OD₆₀₀ of 20.

Biocatalytic Reaction: In a reaction vessel, combine the cell suspension with glucose (final

concentration 100 mM, as an energy source for NADH regeneration). Add a 10% v/v solution

of 4-methylstyrene in dodecane.

Reaction Execution: Seal the vessel and incubate at 30°C with vigorous shaking for 24 hours

to ensure adequate aeration. Monitor the reaction progress by taking samples periodically

and analyzing them by GC or HPLC.

Work-up and Extraction: After the reaction is complete, extract the entire mixture with an

equal volume of ethyl acetate three times.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure. The resulting crude product can be purified by

silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (2S)-2-

(4-methylphenyl)oxirane.

Characterization: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and MS.

Determine the enantiomeric excess (ee) using chiral GC or HPLC analysis.

Workflow for Biocatalytic Synthesis
The following diagram outlines the key stages of the biocatalytic synthesis workflow.
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Pure (2S)-2-(4-methylphenyl)oxirane
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Caption: Workflow for the biocatalytic synthesis of (2S)-2-(4-methylphenyl)oxirane.
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Reactivity and Synthetic Applications
Nucleophilic Ring-Opening Reactions
The synthetic utility of (2S)-2-(4-methylphenyl)oxirane stems from the high reactivity of the

strained epoxide ring towards nucleophiles. The reaction proceeds via an Sₙ2 mechanism,

resulting in an inversion of configuration at the center of attack.

Regioselectivity: In basic or neutral conditions, the nucleophile preferentially attacks the less

sterically hindered carbon (C2). Under acidic conditions, the reaction proceeds through a

transition state with significant carbocation character, leading to preferential attack at the

more substituted benzylic carbon (C1). This predictable regioselectivity is a powerful tool for

synthetic planning.

Stereoselectivity: The Sₙ2 attack ensures that the reaction is stereospecific. For example, the

ring-opening of the (S)-epoxide with an azide nucleophile at the C2 position will yield a (1R)-

configured azido alcohol.

Role as a Chiral Building Block
(2S)-2-(4-methylphenyl)oxirane is a precursor to a variety of high-value chiral molecules. The

nucleophilic ring-opening provides access to:

Chiral 1,2-Amino Alcohols: Ring-opening with amines or azide followed by reduction are

fundamental routes to these structures, which are prevalent in many pharmaceutical agents

and serve as chiral ligands in asymmetric synthesis.[3]

Chiral Diols: Hydrolysis of the epoxide (either acid- or base-catalyzed) yields the

corresponding chiral 1,2-diol.

Fungicide and Plant Growth Regulator Intermediates: Patents have described the use of

substituted phenyloxiranes as key intermediates in the synthesis of 1-hydroxyethyl-azole

derivatives, which possess fungicidal and plant-growth-regulating properties.[9][10]

Reaction Pathway: Synthesis of a Chiral Azido Alcohol
This diagram illustrates the regioselective ring-opening of (2S)-2-(4-methylphenyl)oxirane with

sodium azide.
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Caption: Nucleophilic ring-opening of (2S)-2-(4-methylphenyl)oxirane with azide.

Relevance in Drug Discovery and Development
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by

the fact that different enantiomers of a drug can have vastly different pharmacological and

toxicological profiles. Chiral building blocks like (2S)-2-(4-methylphenyl)oxirane are therefore

critical for the efficient and stereocontrolled synthesis of single-enantiomer active

pharmaceutical ingredients (APIs).

Furthermore, small, strained heterocyclic rings like oxiranes and their four-membered oxetane

cousins are increasingly being incorporated into drug candidates.[11] These motifs can act as

bioisosteres for less favorable groups (like gem-dimethyl or carbonyl) and can improve key

drug properties such as:

Metabolic Stability: The introduction of such groups can block sites of metabolism.

Solubility: The polar oxygen atom can improve aqueous solubility.

Lipophilicity (LogP): The rigid structure can modulate lipophilicity in a predictable manner.

The structural alerts associated with epoxides (potential for alkylation) mean they are more

commonly used as reactive intermediates rather than being part of the final API. However, their

value in efficiently constructing the chiral core of a drug molecule is undisputed.

Conclusion
(2S)-2-(4-methylphenyl)oxirane is a high-value chiral intermediate with well-defined

physicochemical properties and predictable reactivity. Its importance is anchored in its ability to

serve as a stereospecific precursor to complex chiral molecules, particularly 1,2-

difunctionalized compounds. The development of robust synthetic methods, especially highly

selective biocatalytic routes, has made this building block readily accessible for applications in

research and industry. For scientists and professionals in drug development, (2S)-2-(4-

methylphenyl)oxirane represents a powerful and reliable tool for the construction of

enantiomerically pure molecular targets, enabling the advancement of modern medicinal

chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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